IBR2 Demonstrates a 250-Fold Higher Affinity for Disrupting BRCA2/RAD51 Interaction Compared to B02's Disruption of ssDNA Binding
IBR2 disrupts the BRCA2/RAD51 interaction with an IC50 of 0.11 µM . In contrast, the comparator B02 inhibits human RAD51 binding to ssDNA and dsDNA with an IC50 of 27.4 µM [1]. This represents a 249-fold difference in potency between the two inhibitors at their respective primary molecular targets.
| Evidence Dimension | Disruption of RAD51-protein interaction or DNA binding |
|---|---|
| Target Compound Data | 0.11 µM (BRCA2/RAD51 interaction disruption) |
| Comparator Or Baseline | B02: 27.4 µM (ssDNA/dsDNA binding inhibition) |
| Quantified Difference | 249-fold lower IC50 |
| Conditions | In vitro biochemical assays |
Why This Matters
This difference in molecular target engagement potency directly impacts the effective concentration required for RAD51 inhibition in cellular assays, with implications for dosing in vivo.
- [1] Huang F, Mazin AV. A small molecule inhibitor of human RAD51 potentiates breast cancer cell killing by therapeutic agents. Mol Cancer Ther. 2014;13(10):2470-2480. View Source
